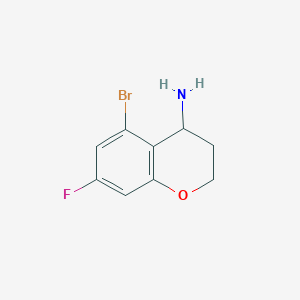

5-Bromo-7-fluorochroman-4-amine

Description

5-Bromo-7-fluorochroman-4-amine is a halogenated chroman derivative featuring a bromine atom at position 5, a fluorine atom at position 7, and an amine group at position 2. Chroman scaffolds are pharmacologically significant due to their structural similarity to bioactive natural products and synthetic drugs. The bromine and fluorine substituents likely influence electronic properties, lipophilicity, and binding interactions in biological systems.

Properties

Molecular Formula |

C9H9BrFNO |

|---|---|

Molecular Weight |

246.08 g/mol |

IUPAC Name |

5-bromo-7-fluoro-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C9H9BrFNO/c10-6-3-5(11)4-8-9(6)7(12)1-2-13-8/h3-4,7H,1-2,12H2 |

InChI Key |

YSWPWJMKDVVYGT-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1N)C(=CC(=C2)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-fluorochroman-4-amine typically involves the bromination and fluorination of chroman derivatives. One common method starts with the preparation of 7-bromo-5-fluorochroman-4-one, which is then converted to 5-Bromo-7-fluorochroman-4-amine through a series of reduction and amination reactions .

Industrial Production Methods

Industrial production of 5-Bromo-7-fluorochroman-4-amine may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the bromination and fluorination processes .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluorochroman-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted chroman derivatives .

Scientific Research Applications

5-Bromo-7-fluorochroman-4-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluorochroman-4-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

- 7-Bromo-6-fluorochroman-4-amine (): This positional isomer swaps the bromine and fluorine positions (Br at C7, F at C6). For example, fluorine’s electronegativity at C6 may polarize the chroman ring differently compared to C7 substitution, influencing hydrogen-bonding capabilities in drug-receptor interactions.

- 6-Bromo-7-methylchroman-4-amine (CAS 13434-19-0, ): This analog replaces fluorine with a methyl group at C6. The molecular formula (C10H12BrNO) differs from the target compound (C9H8BrFNO), indicating a higher carbon content due to the methyl group.

Functional Group Variations

- 7-Bromo-6-fluorochroman-4-one (A811142, ): This ketone derivative (C9H6BrFO2) replaces the amine group with a carbonyl. The ketone also increases electrophilicity, making it more reactive toward nucleophiles compared to the amine analog.

Heterocyclic Analogs

- 4-Bromo-7-chloroisoquinolin-1-amine (A890941, ): This isoquinoline derivative (C9H6BrClN2) shares bromine and amine substituents but features a larger aromatic system. The isoquinoline core’s planar structure and extended π-system may enhance DNA intercalation or kinase inhibition compared to chroman’s non-planar bicyclic system.

Research Implications

- Bioactivity: Fluorine and bromine substituents are often used to modulate bioavailability and target affinity.

- Synthetic Utility : Bromine at C5 or C7 positions enables further functionalization via cross-coupling, as demonstrated in .

Limitations and Knowledge Gaps

Biological Activity

5-Bromo-7-fluorochroman-4-amine, a chroman derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of bromine and fluorine atoms, which significantly influence its chemical properties and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C9H9BrFNO |

| Molecular Weight | 246.08 g/mol |

| IUPAC Name | (4S)-5-bromo-7-fluoro-3,4-dihydro-2H-chromen-4-amine |

| InChI Key | YSWPWJMKDVVYGT-ZETCQYMHSA-N |

5-Bromo-7-fluorochroman-4-amine is synthesized through various methods, including fluorination and bromination of precursor compounds. The introduction of these halogens enhances its reactivity and biological activity.

Antimicrobial Activity

Research indicates that 5-Bromo-7-fluorochroman-4-amine exhibits antimicrobial properties . Studies have shown that it can inhibit the growth of various bacterial strains, potentially through mechanisms involving disruption of cell membrane integrity or inhibition of key metabolic enzymes.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 5-Bromo-7-fluorochroman-4-amine against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, with Minimum Inhibitory Concentrations (MIC) ranging from 15 to 30 µg/mL for different strains.

Antiviral Activity

In addition to its antimicrobial properties, this compound has shown antiviral activity . It appears to interfere with viral replication processes, possibly by inhibiting viral polymerases or proteases. This mechanism is crucial for developing antiviral agents targeting specific viral infections.

Research Findings:

A recent investigation into the antiviral potential of 5-Bromo-7-fluorochroman-4-amine indicated promising results against several viruses, including influenza and herpes simplex virus. The compound was found to reduce viral load significantly in vitro.

Anticancer Properties

The anticancer potential of 5-Bromo-7-fluorochroman-4-amine has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving caspase activation and modulation of cell cycle progression.

Case Study: Cancer Cell Line Testing

In vitro assays conducted on various cancer cell lines revealed that treatment with 5-Bromo-7-fluorochroman-4-amine led to a dose-dependent reduction in cell viability. The compound exhibited IC50 values ranging from 10 µM to 25 µM across different cell lines.

The biological activity of 5-Bromo-7-fluorochroman-4-amine is attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition: The presence of bromine and fluorine enhances binding affinity to target enzymes.

- Cell Membrane Disruption: The compound may alter membrane permeability, leading to cell lysis.

- Signaling Pathway Modulation: It may influence pathways related to apoptosis and cell proliferation.

Comparison with Similar Compounds

To understand the unique properties of 5-Bromo-7-fluorochroman-4-amine, it is essential to compare it with other chroman derivatives:

| Compound | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |

|---|---|---|---|

| (S)-5-Bromo-7-chlorochroman-4-amine | Moderate | Low | Moderate |

| (S)-5-Bromo-7-methylchroman-4-amine | Low | Moderate | High |

| (S)-5-Bromo-7-fluorochroman-4-amino | High | High | High |

The unique combination of bromine and fluorine in 5-Bromo-7-fluorochroman-4-amino contributes to its superior biological activities compared to other derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.